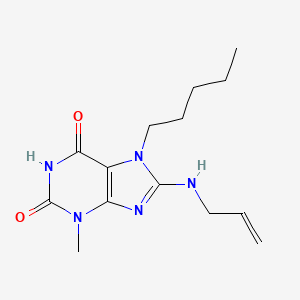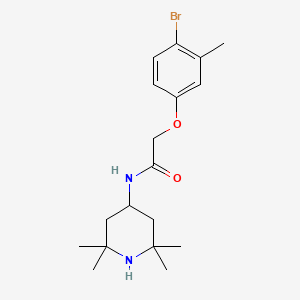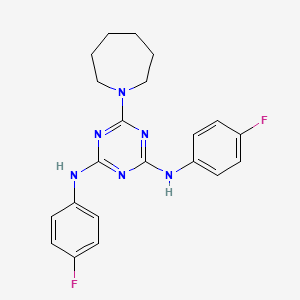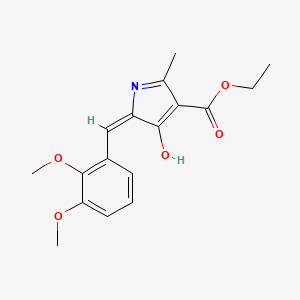
8-Allylamino-3-methyl-7-pentyl-3,7-dihydro-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Allylamino-3-methyl-7-pentyl-3,7-dihydro-purine-2,6-dione is a derivative of xanthine, a purine base found in most human body tissues and fluids, as well as in other organisms . This compound is part of a broader class of xanthine derivatives, which are known for their stimulant and bronchodilator effects .
Méthodes De Préparation
The synthesis of 8-Allylamino-3-methyl-7-pentyl-3,7-dihydro-purine-2,6-dione involves several steps. One common method includes the reaction of 8-amino-1,3-dimethyl-3,4,5,7-tetrahydro-1H-purine-2,6-dione with allyl bromide under basic conditions . The reaction is typically carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization .
Analyse Des Réactions Chimiques
8-Allylamino-3-methyl-7-pentyl-3,7-dihydro-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Applications De Recherche Scientifique
8-Allylamino-3-methyl-7-pentyl-3,7-dihydro-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other xanthine derivatives.
Biology: The compound is studied for its potential effects on various biological pathways, including its role as a phosphodiesterase inhibitor.
Industry: The compound is used in the development of pesticides and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 8-Allylamino-3-methyl-7-pentyl-3,7-dihydro-purine-2,6-dione involves its interaction with adenosine receptors and inhibition of phosphodiesterase enzymes. By blocking adenosine receptors, it increases alertness and reduces fatigue. Inhibition of phosphodiesterase leads to increased levels of cyclic AMP, resulting in bronchodilation and other physiological effects .
Comparaison Avec Des Composés Similaires
8-Allylamino-3-methyl-7-pentyl-3,7-dihydro-purine-2,6-dione can be compared with other xanthine derivatives such as:
Caffeine: Known for its stimulant effects, caffeine is widely consumed in beverages like coffee and tea.
Theophylline: Used as a bronchodilator in the treatment of asthma and other respiratory conditions.
Theobromine: Found in cocoa and chocolate, it has mild stimulant and diuretic effects.
These compounds share similar structures and mechanisms of action but differ in their potency and specific applications .
Propriétés
Formule moléculaire |
C14H21N5O2 |
|---|---|
Poids moléculaire |
291.35 g/mol |
Nom IUPAC |
3-methyl-7-pentyl-8-(prop-2-enylamino)purine-2,6-dione |
InChI |
InChI=1S/C14H21N5O2/c1-4-6-7-9-19-10-11(16-13(19)15-8-5-2)18(3)14(21)17-12(10)20/h5H,2,4,6-9H2,1,3H3,(H,15,16)(H,17,20,21) |
Clé InChI |
QUIRACCDAZCGGN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCN1C2=C(N=C1NCC=C)N(C(=O)NC2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4E)-4-{4-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]-3-methoxybenzylidene}-5-hydroxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15031822.png)

![1-{2-imino-3-[2-(piperidin-1-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-3-(4-methylphenoxy)propan-2-ol](/img/structure/B15031850.png)

![Ethyl 5-[(2,5-dimethylphenyl)methoxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate](/img/structure/B15031859.png)
![9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15031878.png)
![4-bromo-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]benzamide](/img/structure/B15031879.png)

![5-(4-Chlorophenyl)-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B15031891.png)

![3-(4-Chloro-2-methylphenoxy)-4-(3,4-dimethoxyphenyl)-1-[3-(trifluoromethyl)phenyl]azetidin-2-one](/img/structure/B15031901.png)
![4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}benzamide](/img/structure/B15031902.png)
![Methyl 5-cyano-4-(2-ethoxyphenyl)-6-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B15031916.png)

